The synthesis of 1-(3,4-Dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves multiple steps with a detailed procedure described in []. This specific compound (identified as ML267) underwent medicinal chemistry optimization, aiming to increase its inhibitory effect against bacterial Sfp-PPTase while minimizing human orthologue activity. []
The molecular structure of 1-(3,4-Dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has been studied in the context of its Sfp-PPTase inhibitory activity. [] While precise structural data is not explicitly presented, its chemical structure is described as part of the 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamide class, possessing a trifluoromethyl group and dichlorophenyl substituent on the pyridine and piperazine rings, respectively. [] These structural features likely contribute to its interaction with the bacterial PPTase. []
1-(3,4-Dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a potent inhibitor of bacterial 4′-Phosphopantetheinyl transferases (PPTases), particularly Sfp-PPTase. [] This enzyme catalyzes the essential post-translational modification of carrier proteins within bacterial fatty acid and polyketide synthases, crucial for cell viability and virulence. [] By inhibiting PPTases, this compound disrupts these essential pathways, ultimately leading to bacterial growth inhibition and attenuation of secondary metabolite production. []
The primary research application of 1-(3,4-Dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has been as a potent and selective inhibitor of bacterial Sfp-type PPTase. [, ] This inhibition leads to several downstream effects:
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4